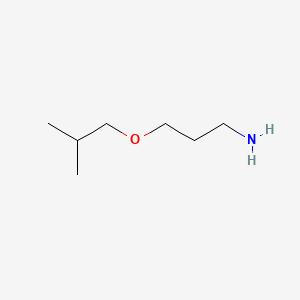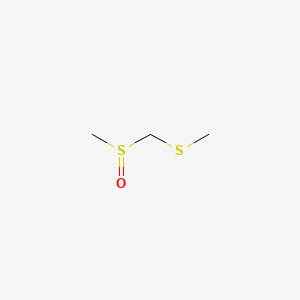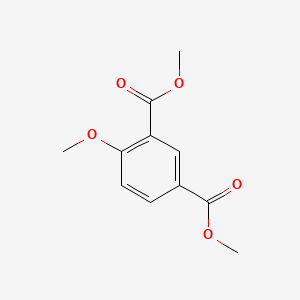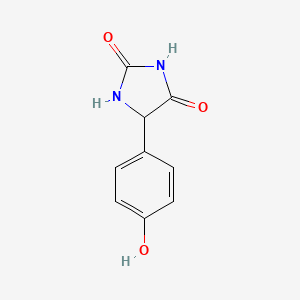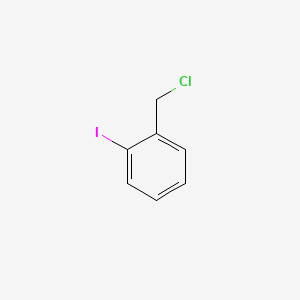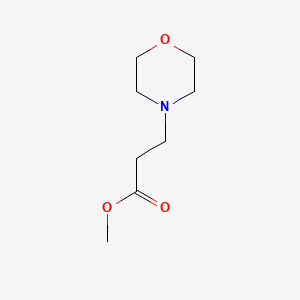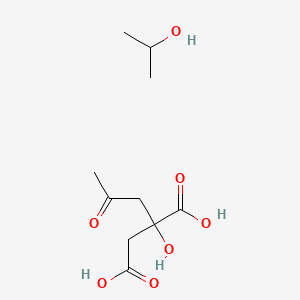
Isopropyl citrate
Overview
Description
Isopropyl citrate is an ester derived from citric acid and isopropyl alcohol. It is commonly used in cosmetic products as a plasticizer and solvent, enhancing the texture and application of various formulations. This compound plays a crucial role in improving the flexibility and durability of products such as nail polishes and lipsticks .
Mechanism of Action
Target of Action
Isopropyl citrate, also known as citric acid isopropyl ester, is a compound that primarily targets metabolic processes within cells . It is used as an antioxidant and sequestrant , indicating that it interacts with reactive molecules and metal ions within the cellular environment.
Mode of Action
It is known to interact with its targets through chemical reactions, potentially influencing the stability and reactivity of other molecules within the cell . As an antioxidant, it may neutralize reactive oxygen species, preventing oxidative damage to cellular components. As a sequestrant, it may bind to metal ions, preventing them from participating in harmful reactions .
Biochemical Pathways
This compound is involved in various biochemical pathways. Citrate, the parent compound of this compound, plays a key role in the tricarboxylic acid (TCA) cycle, a central metabolic pathway that provides energy to the cell . Alterations in citrate levels can affect numerous metabolic processes, including glucose and lipid metabolism . .
Pharmacokinetics
The physicochemical properties of a compound can strongly influence its adme properties . For instance, a compound’s solubility can affect its absorption and distribution, while its chemical structure can influence its metabolism and excretion . This compound is soluble in water and ethanol , which may facilitate its absorption and distribution within the body.
Result of Action
As an antioxidant, it may protect cells from oxidative damage, while as a sequestrant, it may prevent harmful reactions involving metal ions
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the molar ratio of reagents in a reaction involving this compound can impact the reaction’s thermodynamics and kinetics . Additionally, the presence of other substances, such as water or ethanol, can affect the solubility and reactivity of this compound
Biochemical Analysis
Biochemical Properties
Isopropyl citrate participates in biochemical reactions similar to those of citric acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by citrate synthase, a key enzyme in the TCA cycle . This interaction involves the conversion of citrate to isocitrate, facilitated by the enzyme aconitase . The nature of these interactions is primarily metabolic, contributing to energy production and other cellular processes .
Cellular Effects
This compound influences cell function by participating in energy production. Its role in the TCA cycle impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the conversion of this compound to isocitrate and subsequent steps in the TCA cycle generate NADH, a molecule that plays a crucial role in cellular respiration and ATP production .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the TCA cycle. It binds to enzymes like citrate synthase and aconitase, facilitating the conversion of citrate to isocitrate . This process involves enzyme activation and changes in gene expression related to energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its role in the TCA cycle contributes to the temporal dynamics of cellular respiration and energy production . Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in the TCA cycle, a key metabolic pathway . It interacts with enzymes such as citrate synthase and aconitase, and its metabolism can affect metabolic flux and levels of metabolites like NADH .
Transport and Distribution
This compound can be transported and distributed within cells and tissues via various mechanisms. For instance, it can be transported across the mitochondrial membrane via the citrate transport protein . Specific information on its localization or accumulation is currently limited.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where the TCA cycle occurs . Its activity and function are closely tied to this location, as it participates in metabolic reactions within the mitochondrial matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl citrate is synthesized through an esterification reaction between citric acid and isopropyl alcohol. The reaction typically involves refluxing citric acid with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is heated under reflux conditions, and the resulting ester is purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Isopropyl citrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Citric acid and isopropyl alcohol in the presence of an acid catalyst.
Hydrolysis: Water and a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Citric acid and isopropyl alcohol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Isopropyl citrate has diverse applications in scientific research, including:
Chemistry: Used as a plasticizer and solvent in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Applied in the production of cosmetics, personal care products, and food additives
Comparison with Similar Compounds
- Triethyl citrate
- Acetyl tributyl citrate
- Butyl citrate
Comparison: Isopropyl citrate is unique in its balance of plasticizing and solvent properties, making it particularly effective in cosmetic formulations. Compared to triethyl citrate and acetyl tributyl citrate, this compound offers a better combination of flexibility and durability, which is essential for products like nail polishes and lipsticks .
Is there anything else you would like to know about this compound?
Properties
CAS No. |
39413-05-3 |
|---|---|
Molecular Formula |
C9H16O8 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;propan-2-ol |
InChI |
InChI=1S/C6H8O7.C3H8O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(2)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-4H,1-2H3 |
InChI Key |
KXVQHPCFHYDLRQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.CC(=O)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of isopropyl citrate in the food industry?
A1: this compound is primarily used as an antioxidant and metal deactivator in various food products. [, ] It is particularly effective in preventing the oxidation of fats and oils, thereby extending the shelf life of foods like margarine and cookies. [, ]
Q2: How does this compound act as an antioxidant in fatty foods?
A2: While this compound itself exhibits limited antioxidant activity, it demonstrates synergistic effects when combined with other antioxidants like tocopherols. [, ] This synergism enhances the overall antioxidant capacity, leading to improved protection against oxidative deterioration in fatty foods like margarine. []
Q3: Can this compound be used to enhance the effectiveness of other antioxidants?
A3: Yes, studies have shown that this compound can act synergistically with certain antioxidants, particularly tocopherols, to enhance their overall effectiveness in preventing lipid oxidation in food systems. [, ] This synergistic effect has been observed in both lard and palm oil, suggesting its potential as an antioxidant enhancer in various fatty food applications. []
Q4: How is this compound typically analyzed in food products?
A4: Several analytical methods have been developed for the determination of this compound in various food matrices. These include:
- Gas chromatography (GC): This method involves extraction of this compound from the food sample, followed by derivatization (usually methylation) and separation/detection using GC. [, , , ]
- High-performance liquid chromatography (HPLC): This method can be used to quantify citric acid after hydrolysis of this compound. []
- Thin layer chromatography (TLC): TLC can be used for qualitative determination of fluorescence-labeled mono- and diisopropyl citrates. []
Q5: What are the challenges associated with the analysis of this compound in complex food matrices?
A5: Analysis of this compound in complex food matrices can be challenging due to potential interferences from other food components. To overcome this, various clean-up procedures, such as those using Florisil columns, have been developed to remove interfering substances and improve the accuracy and reliability of the analysis. []
Q6: Are there any alternative identification tests for this compound that don't rely on toxic substances?
A6: Yes, a new identification test using GC-FID for detecting isopropyl alcohol in this compound has been developed. This method bypasses the use of toxic mercury compounds and eliminates the need for time-consuming pretreatment steps. [] The remaining solution after distillation can then be used to identify the citrate moiety.
Q7: Besides food, are there other potential applications for this compound?
A7: this compound, along with other citric acid esters, has been investigated for its potential use in cosmetic formulations as a skin conditioning agent. []
Q8: Has the safety of this compound for use in cosmetics been assessed?
A8: Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and other citrate esters for cosmetic use. Based on the available data, the Panel concluded that these ingredients are safe in their present practices of use and concentration. []
Q9: Have there been any studies on the metal-binding properties of this compound?
A9: Yes, the stability constants of (RS)-1-isopropyl citrate metal complexes with copper(II), calcium(II), and zinc(II) have been determined using potentiometry. [] These studies help understand how this compound interacts with metal ions in different environments.
Q10: What is known about the crystal structure of metal complexes formed with this compound?
A10: Research has explored the structure of a zinc(II) complex with (RS)-1-isopropyl citrate. [] The study revealed that each 1-isopropyl citrate molecule binds to the zinc ion through oxygen atoms of the carboxyl and hydroxyl groups. This coordination forms extended chains of zinc atoms, illustrating the structural aspects of this metal-ligand interaction.
Q11: Has the thermal behavior of metal complexes with this compound been investigated?
A11: The solid-solid phase transition of the zinc(II) complex with (RS)-1-isopropyl citrate has been studied using techniques like thermogravimetry/differential thermal analysis (TG/DTA), infrared (IR) spectroscopy, and X-ray powder diffraction. [] These analyses provided insights into the changes in physical properties, such as water molecule content, coordination geometries, and crystal structures, occurring during the phase transition.
Q12: Has this compound been investigated in any medical research?
A12: Interestingly, 2-isopropyl citrate, a structural isomer of the commonly used this compound, has been identified as a potential biomarker for prostate cancer. [] Metabolomic profiling studies have shown that 2-isopropyl citrate levels are significantly different in the serum of prostate cancer patients compared to healthy individuals.
Q13: Are there any studies exploring the use of this compound in chemical synthesis?
A13: this compound has been explored as a starting material in the production of methacrylic acid, a valuable chemical intermediate. [] This process involves reacting this compound with a transition metal-containing heterogeneous catalyst at elevated temperatures to yield methacrylic acid. This highlights the potential of this compound as a building block for valuable chemicals.
Q14: What is the role of this compound in CO2 flooding for enhanced oil recovery?
A14: this compound, specifically citric acid triisopropyl ester, shows potential as a miscible assistant in CO2 flooding for enhanced oil recovery. [] It effectively lowers the interfacial tension between CO2 and crude oil, thereby reducing the minimum miscible pressure (MMP) required for efficient oil displacement. This application highlights the versatility of this compound in different industrial sectors.
Q15: Are there any studies comparing this compound to other CO2 flooding assistants?
A15: Yes, research has compared this compound (citric acid triisopropyl ester) to other miscible assistants, including per-acetylated glucose dodecyl ester. [] Results indicate that both compounds effectively lower interfacial tension, but this compound demonstrates a greater ability to reduce MMP in CO2 flooding. This comparative analysis helps evaluate the effectiveness of this compound for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


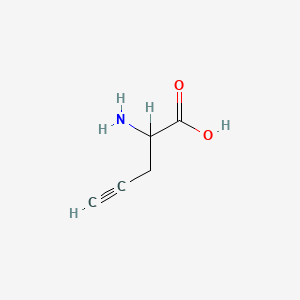
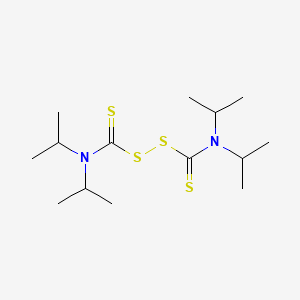
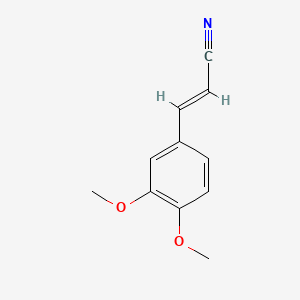
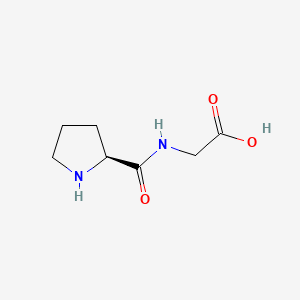

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)
